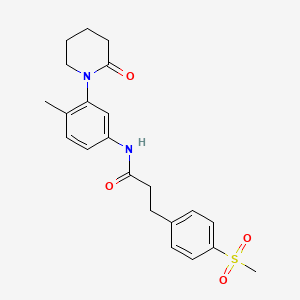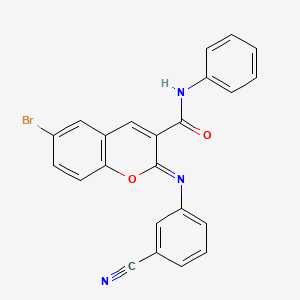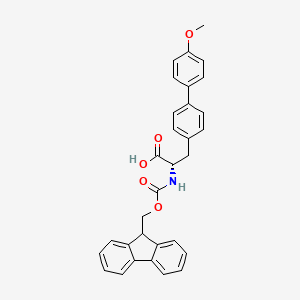
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is a derivative of phenylalanine, an amino acid that plays a significant role in various biological processes. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used to protect the amino group during solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions . The presence of a methoxyphenyl group suggests increased hydrophobicity and potential for specific interactions within peptides that could be useful in studying protein-protein interactions or in the development of novel therapeutics.
Synthesis Analysis
The synthesis of Fmoc-protected phenylalanine derivatives is a well-established process in the field of peptide chemistry. The papers provided describe various methods for synthesizing Fmoc-protected amino acids, including those with additional functional groups that mimic phosphorylation sites or provide other biochemical functionalities . For example, the synthesis of N-Fmoc 4-phosphono(difluoromethyl)-L-phenylalanine involves deprotection steps and the use of BSTFA/TMSI as a key reagent . Another method includes the use of palladium-catalyzed carbonylation reactions to prepare enantiomerically pure derivatives . These methods highlight the versatility and adaptability of Fmoc chemistry in synthesizing complex amino acid derivatives.
Molecular Structure Analysis
The molecular structure of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine would include the Fmoc group, which is a bulky, aromatic protecting group that can influence the overall conformation of the amino acid and its incorporation into peptides . The methoxyphenyl group would contribute to the aromatic character of the molecule, potentially allowing for π-π interactions and influencing the molecule's behavior in peptide chains. The papers do not directly address the molecular structure of this specific derivative but provide insights into the structural aspects of similar Fmoc-protected amino acids .
Chemical Reactions Analysis
The Fmoc group is known for its acid-labile properties, which allow it to be removed under mildly acidic conditions without affecting other acid-sensitive groups within the peptide . This characteristic is crucial for the stepwise construction of peptides on a solid support. The methoxyphenyl group does not directly participate in the typical chemical reactions during peptide synthesis but may influence the overall reactivity and solubility of the amino acid derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine would be influenced by both the Fmoc and methoxyphenyl groups. The Fmoc group is known to increase the hydrophobicity of the amino acid, which can affect its solubility in various solvents . The methoxy group may also contribute to the hydrophobic character and could influence the hydrogen bonding capacity of the molecule. These properties are essential for the successful application of this amino acid derivative in solid-phase peptide synthesis, as they determine the solubility and handling of the compound during the synthesis process .
科学的研究の応用
Reversible Electroaddressing in Nanobiotechnology
Liu et al. (2011) demonstrated the reversible electroaddressing capabilities of Fmoc-Phe, which can rapidly deposit in response to an electrochemically-induced pH gradient. This process is spatially controlled and reversible, offering unique opportunities for lab-on-a-chip applications in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).
Antibacterial and Anti-inflammatory Applications
Schnaider et al. (2019) explored the antibacterial capabilities of Fmoc-decorated self-assembling nanoassemblies, highlighting their potential in creating antibacterial composite materials for biomedical applications. These materials exhibit significant effects on bacterial morphology and viability without compromising their mechanical and optical properties (Schnaider et al., 2019).
Synthesis of Fmoc-protected Amino Acids
Deboves et al. (2001) discussed the direct synthesis of Fmoc-protected amino acids, including Fmoc-Phe, using organozinc chemistry. This method facilitates the production of polymethoxylated phenylalanines and 4-oxoamino acids, essential for automated solid phase peptide synthesis (Deboves et al., 2001).
Hydrogelation and Self-Assembly for Biomedical Materials
Ryan et al. (2010) investigated the hydrogelation behavior of Fmoc-Phe derivatives, finding that minimal atomic substitutions can dramatically influence self-assembly and hydrogel formation. This insight is critical for designing new biomaterials and therapeutic agents based on self-assembling peptides (Ryan et al., 2010).
Structural and Supramolecular Studies
Bojarska et al. (2020) conducted a comprehensive analysis of noncovalent interactions and supramolecular synthons in crystal structures of Fmoc-amino acids. This study provides a foundation for understanding the structural features that govern the self-assembly and functional properties of Fmoc-based materials (Bojarska et al., 2020).
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGMTYBMTLVUJD-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)

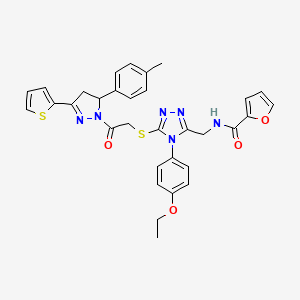
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
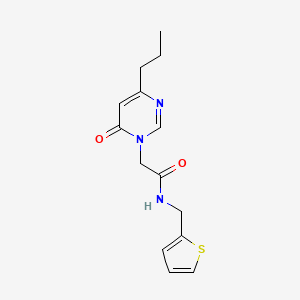
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)
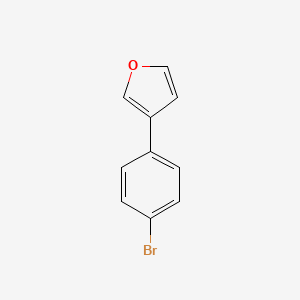
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)
